molecular formula C14H17F2NO3 B1383081 Benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1356339-31-5

Benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1383081
CAS No.: 1356339-31-5
M. Wt: 285.29 g/mol
InChI Key: AQWZZYMINMMWGA-UHFFFAOYSA-N
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Description

Benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate: is a fluorinated organic compound with the molecular formula C₁₄H₁₇F₂NO₃. It is characterized by the presence of a benzyl group, a difluoro moiety, a hydroxymethyl group, and a piperidine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials:

  • Reaction Conditions: The reactions are often carried out under anhydrous conditions and may require the use of strong bases or acids to facilitate the formation of the desired product.

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid under appropriate conditions.

  • Reduction: The difluoro moiety can undergo reduction to form mono- or difluoro derivatives.

  • Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 3,3-difluoro-5-(carboxymethyl)piperidine-1-carboxylate.

  • Reduction: Formation of 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate derivatives.

  • Substitution: Formation of various benzyl-substituted derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, particularly in the development of enzyme inhibitors. Medicine: The compound's fluorinated structure makes it useful in the design of drugs with improved metabolic stability and bioavailability. Industry: It is employed in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which Benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In drug design, the fluorine atoms can enhance binding affinity to molecular targets by forming strong hydrogen bonds and increasing lipophilicity. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate

  • Benzyl 3,3-difluoro-5-(hydroxymethyl)pyrrolidine-1-carboxylate

Uniqueness: Compared to similar compounds, Benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate has a distinct piperidine ring, which imparts different chemical and biological properties. The presence of the piperidine ring can influence the compound's reactivity and interaction with biological targets.

Properties

IUPAC Name

benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO3/c15-14(16)6-12(8-18)7-17(10-14)13(19)20-9-11-4-2-1-3-5-11/h1-5,12,18H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWZZYMINMMWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1(F)F)C(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 2
Benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 3
Benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 5
Benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 6
Benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate

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